molecular formula C11H19N3O2S B4675293 propyl N-(5-pentyl-1,3,4-thiadiazol-2-yl)carbamate

propyl N-(5-pentyl-1,3,4-thiadiazol-2-yl)carbamate

Cat. No.: B4675293
M. Wt: 257.35 g/mol
InChI Key: RSIOTUQCCYPJCG-UHFFFAOYSA-N
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Description

Propyl N-(5-pentyl-1,3,4-thiadiazol-2-yl)carbamate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl N-(5-pentyl-1,3,4-thiadiazol-2-yl)carbamate typically involves the cyclization of thiosemicarbazide with appropriate carboxylic acids or their derivatives. One common method involves the reaction of thiosemicarbazide with pentanoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the thiadiazole ring. The resulting intermediate is then reacted with propyl isocyanate to yield the final product.

Industrial Production Methods

Industrial production of thiadiazole derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Propyl N-(5-pentyl-1,3,4-thiadiazol-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the thiadiazole ring to its corresponding dihydro derivative.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols replace the propyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, alcohols, and other nucleophiles

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydro derivatives

    Substitution: N-substituted carbamates

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new pharmaceuticals.

    Medicine: Research has indicated its potential use in the treatment of certain diseases due to its biological activity.

    Industry: The compound is used in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.

Mechanism of Action

The mechanism of action of propyl N-(5-pentyl-1,3,4-thiadiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with various enzymes and receptors, leading to the inhibition of their activity. This interaction can result in antimicrobial, antifungal, and other biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole: A basic thiadiazole derivative with similar biological activities.

    2-Amino-1,3,4-thiadiazole: Known for its antimicrobial properties.

    5-Phenyl-1,3,4-thiadiazole-2-amine: Used in the synthesis of various pharmaceuticals.

Uniqueness

Propyl N-(5-pentyl-1,3,4-thiadiazol-2-yl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl and pentyl groups enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its efficacy as a therapeutic agent.

Properties

IUPAC Name

propyl N-(5-pentyl-1,3,4-thiadiazol-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2S/c1-3-5-6-7-9-13-14-10(17-9)12-11(15)16-8-4-2/h3-8H2,1-2H3,(H,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIOTUQCCYPJCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=NN=C(S1)NC(=O)OCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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